3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
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Overview
Description
3,5-Dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activities of this compound are of significant interest. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.
Medicine: In medicine, this compound has shown promise in preclinical studies for its potential to treat various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in chemical manufacturing.
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Thiadiazole derivatives: These compounds contain the thiadiazole ring and may have different substituents on the ring.
Carboxamide derivatives: These compounds feature the carboxamide group and can vary in their core structures.
Uniqueness: 3,5-Dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-8-4-5-12-11(6-8)10(3)14(22-12)15(21)18-16-17-13(19-23-16)7-9(2)20/h4-6H,7H2,1-3H3,(H,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCXGEGYZBBTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC(=NS3)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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